molecular formula C20H20ClN3O B11018371 2-(4-chloro-1H-indol-1-yl)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethanone

2-(4-chloro-1H-indol-1-yl)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethanone

Cat. No.: B11018371
M. Wt: 353.8 g/mol
InChI Key: RBFLKYCDPPXIPD-UHFFFAOYSA-N
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Description

2-(4-CHLORO-1H-INDOL-1-YL)-1-[2-(3-PYRIDYL)PIPERIDINO]-1-ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a chlorinated indole moiety and a piperidine ring attached to a pyridine group, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-1H-INDOL-1-YL)-1-[2-(3-PYRIDYL)PIPERIDINO]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine and Pyridine Attachment: The chlorinated indole is reacted with a piperidine derivative that contains a pyridine group. This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may target the indole or pyridine rings, leading to partially or fully reduced products.

    Substitution: The chlorinated indole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups into the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential interactions with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The presence of the piperidine and pyridine groups might enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-1-(piperidin-1-yl)ethanone: Similar structure but lacks the chlorination and pyridine group.

    2-(4-Bromo-1H-indol-1-yl)-1-[2-(3-pyridyl)piperidino]-1-ethanone: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The unique combination of a chlorinated indole, piperidine, and pyridine groups in 2-(4-CHLORO-1H-INDOL-1-YL)-1-[2-(3-PYRIDYL)PIPERIDINO]-1-ETHANONE might confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H20ClN3O/c21-17-6-3-8-19-16(17)9-12-23(19)14-20(25)24-11-2-1-7-18(24)15-5-4-10-22-13-15/h3-6,8-10,12-13,18H,1-2,7,11,14H2

InChI Key

RBFLKYCDPPXIPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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